![molecular formula C22H30O5 B3025688 5-[(2E)-3,7-二甲基-2,6-辛二烯-1-基]-4-羟基-3,6-二氧代-2-戊基-1,4-环己二烯-1-羧酸 CAS No. 2442482-70-2](/img/structure/B3025688.png)
5-[(2E)-3,7-二甲基-2,6-辛二烯-1-基]-4-羟基-3,6-二氧代-2-戊基-1,4-环己二烯-1-羧酸
描述
科学研究应用
CBGAQ is primarily used in scientific research due to its unique properties as a cannabinoid derivative. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and reactions of cannabinoids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions like epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of cannabinoid-based products and formulations.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of CBGAQ involves the oxidation of cannabigerolic acid (CBGA). The specific synthetic routes and reaction conditions for CBGAQ are not widely documented in the literature. the general process of synthesizing quinone derivatives typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of CBGAQ is not well-established due to its primary use in research. the extraction of its precursor, CBGA, from the Cannabis sativa plant can be achieved using chemical solvent extraction or natural solvent extraction methods. Chemical solvent extraction uses solvents like butane or ethanol, while natural solvent extraction utilizes water to leach cannabinoids from the plant material .
化学反应分析
Types of Reactions
CBGAQ, like other quinone derivatives, can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone structures.
Reduction: Reduction reactions can convert CBGAQ back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of CBGAQ.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce more complex quinones, while reduction can yield hydroquinones .
作用机制
The mechanism of action of CBGAQ involves its interaction with various molecular targets and pathways. As a cannabinoid derivative, it can interact with cannabinoid receptors (CB1 and CB2) in the body. Additionally, it may affect other receptors such as the α2-adrenergic receptor, serotonin 5-HT1A receptor, and peroxisome proliferator-activated receptors (PPAR). These interactions can modulate various physiological processes, including inflammation, pain perception, and neuroprotection .
相似化合物的比较
CBGAQ is unique among cannabinoid derivatives due to its quinone structure. Similar compounds include:
Cannabigerolic Acid (CBGA): The precursor to CBGAQ, known for its role in the biosynthesis of other cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).
Cannabigerol (CBG): The decarboxylated form of CBGA, known for its non-psychotropic properties and potential therapeutic effects.
Tetrahydrocannabinol (THC): The principal psychoactive constituent of Cannabis sativa, known for its psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic applications
CBGAQ stands out due to its oxidative quinone structure, which imparts unique chemical and biological properties not found in other cannabinoids.
属性
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-3,4-dioxo-2-pentylcyclohexa-1,5-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-5-6-7-11-16-18(22(26)27)19(23)17(21(25)20(16)24)13-12-15(4)10-8-9-14(2)3/h9,12,23H,5-8,10-11,13H2,1-4H3,(H,26,27)/b15-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYMJCBCYHCJEP-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)C/C=C(\C)/CCC=C(C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101038833 | |
| Record name | Cannabigerol quinone Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2442482-70-2 | |
| Record name | Cannabigerol quinone Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




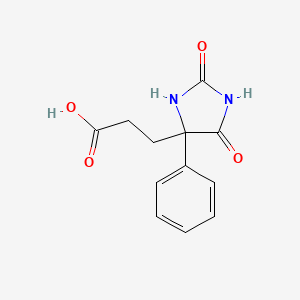

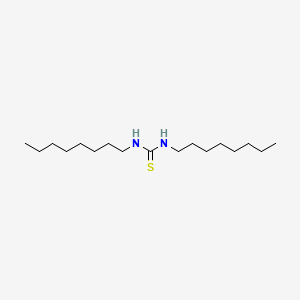
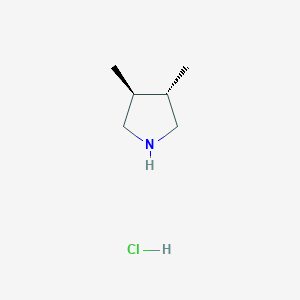
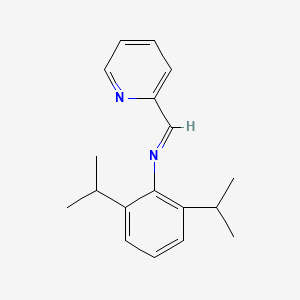
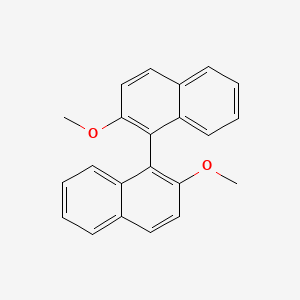
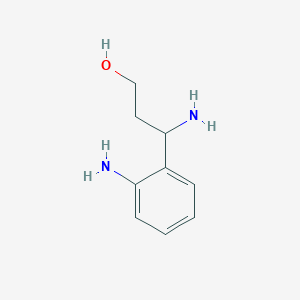
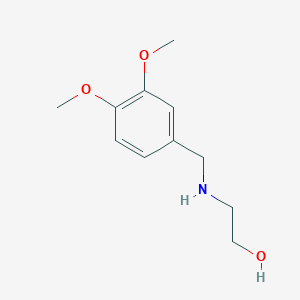
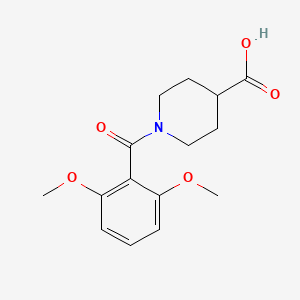
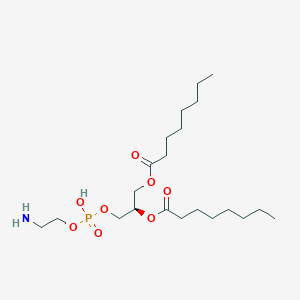
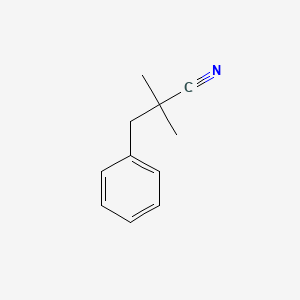
![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)